4-(3-hydroxyprop-1-ynyl)benzoic Acid

Description

Contextualizing Benzoic Acid Derivatives in Chemical Sciences

Benzoic acid and its derivatives are a cornerstone of organic chemistry, with a rich history and a vast array of applications. The simple scaffold of a benzene (B151609) ring attached to a carboxylic acid group provides a foundation for countless modifications, leading to a diverse family of compounds with wide-ranging chemical and physical properties.

In the realm of medicinal chemistry, benzoic acid derivatives are integral to the structure of numerous pharmaceutical agents. The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets, while the aromatic ring can be functionalized to modulate properties such as solubility, stability, and bioactivity.

Beyond pharmaceuticals, these compounds are pivotal in materials science. They serve as monomers for the synthesis of high-performance polymers and as linkers in the construction of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and catalysis. The ability to tune the electronic and structural properties of benzoic acid derivatives through substitution makes them highly valuable building blocks for functional materials.

Structural Features and Research Significance of 4-(3-Hydroxyprop-1-ynyl)benzoic Acid

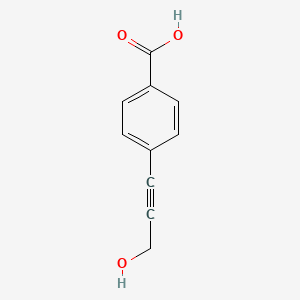

The structure of this compound is what sets it apart and defines its research significance. It combines three key functional groups: a carboxylic acid, a phenyl ring, and a hydroxypropynyl side chain.

Key Structural Features:

| Functional Group | Description | Significance |

| Carboxylic Acid | A -COOH group attached to the benzene ring. | Enables formation of salts and esters, participates in hydrogen bonding, and is a key reactive site for derivatization. |

| Phenyl Ring | A stable aromatic ring. | Provides a rigid scaffold and a platform for substitution, influencing the molecule's electronic properties. The para substitution pattern affects the overall linearity and electronic distribution. |

| Hydroxypropynyl Group | A -C≡C-CH₂OH group. | The terminal alkyne is a versatile handle for "click chemistry" and other coupling reactions. The hydroxyl group offers a site for further functionalization and can influence solubility and hydrogen bonding. |

The combination of these features in a single molecule makes this compound a bifunctional linker. The carboxylic acid and the hydroxyl group can be used for esterification or other condensation reactions, while the terminal alkyne is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". scripps.edu This dual reactivity opens up avenues for creating complex molecular architectures and functional materials.

The synthesis of this compound is often achieved through a Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide. researchgate.netnih.govresearchgate.netorganic-chemistry.org In this case, a 4-halobenzoic acid derivative would be coupled with propargyl alcohol.

Scope of Academic Inquiry into the Chemical Compound

The unique structural attributes of this compound have positioned it as a valuable tool in several areas of academic research.

Current Areas of Investigation:

Polymer Chemistry: The bifunctional nature of the molecule makes it an attractive monomer for the synthesis of novel polymers. The carboxylic acid and hydroxyl groups can be used to form polyester (B1180765) chains, while the alkyne group can be used for post-polymerization modification via click chemistry, allowing for the introduction of various functionalities.

Materials Science (Metal-Organic Frameworks): As a bifunctional organic linker, it holds potential for the construction of novel Metal-Organic Frameworks (MOFs). rsc.orgnih.govmdpi.com The carboxylic acid can coordinate to metal centers, while the hydroxyl and alkyne groups can be uncoordinated or participate in secondary interactions within the framework, potentially influencing the material's properties, such as porosity and catalytic activity.

Medicinal Chemistry and Drug Discovery: The rigid scaffold and the presence of multiple functional groups make this compound an interesting building block for the synthesis of complex molecules with potential biological activity. The alkyne group, in particular, is a valuable handle for attaching the molecule to other pharmacophores or for use in bioorthogonal chemistry. sigmaaldrich.com While direct applications are still under exploration, its derivatives are being investigated for their potential therapeutic properties.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-hydroxyprop-1-ynyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPOYFHYEJNVIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409560 | |

| Record name | 4-(3-hydroxyprop-1-ynyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63197-50-2 | |

| Record name | 4-(3-hydroxyprop-1-ynyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 3 Hydroxyprop 1 Ynyl Benzoic Acid and Its Derivatives

Retrosynthetic Analysis of the 4-(3-Hydroxyprop-1-ynyl)benzoic Acid Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comscitepress.orgresearchgate.net For this compound, the most logical disconnection is at the C(sp)-C(sp²) bond between the aromatic ring and the alkyne. This bond is reliably formed via a Sonogashira cross-coupling reaction. wikipedia.org

This disconnection leads to two key synthons: a 4-carboxyphenyl synthon and a 3-hydroxyprop-1-ynyl synthon. The corresponding synthetic equivalents for these synthons are typically a 4-halobenzoic acid derivative and propargyl alcohol. To prevent unwanted side reactions, the carboxylic acid group on the aromatic ring is often protected as an ester, such as a methyl or ethyl ester, during the coupling reaction.

Therefore, the retrosynthetic pathway suggests that this compound can be synthesized from a protected 4-halobenzoic acid (e.g., methyl 4-iodobenzoate) and propargyl alcohol, followed by deprotection of the carboxylic acid.

Sonogashira Cross-Coupling Reactions in Acetylene-Substituted Benzoic Acid Synthesis

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov This reaction is central to the synthesis of the this compound scaffold.

The standard Sonogashira coupling employs a palladium catalyst, often in combination with a copper(I) co-catalyst. wikipedia.orgnih.gov The reaction typically involves a zerovalent palladium complex, such as Pd(PPh₃)₄, or one formed in situ from a palladium(II) source like PdCl₂(PPh₃)₂. nih.govbeilstein-journals.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, the copper co-catalyst, and a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

For the synthesis of the target molecule's precursor, a 4-halobenzoic acid ester is coupled with propargyl alcohol. Aryl iodides are generally more reactive than bromides or chlorides. wikipedia.org

Table 1: Typical Reagents in Palladium-Catalyzed Sonogashira Coupling

| Component | Example Reagent | Role |

|---|---|---|

| Aryl Halide | Methyl 4-iodobenzoate | Aromatic coupling partner |

| Alkyne | Propargyl alcohol | Alkyne coupling partner |

| Palladium Catalyst | PdCl₂(PPh₃)₂ | Primary catalyst |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Facilitates alkyne activation |

| Base | Triethylamine (B128534) (Et₃N), Diisopropylamine (B44863) (DIPA) | Neutralizes HX, forms acetylide |

The efficiency of the Sonogashira reaction is highly dependent on the specific conditions and catalyst system employed. Key parameters for optimization include the choice of catalyst, co-catalyst, base, and solvent.

Catalyst System : While the classic system uses a palladium complex with a copper(I) co-catalyst, copper-free Sonogashira reactions have been developed to avoid the homocoupling of alkynes (Glaser coupling). wikipedia.org These systems often require specific ligands or different bases to achieve high yields.

Base : An amine base, such as triethylamine or diisopropylamine, is crucial. It acts as a scavenger for the hydrogen halide produced and facilitates the formation of the copper acetylide intermediate. wikipedia.orgnih.gov

Solvent : The choice of solvent can influence reaction rates and yields. Common solvents include THF, DMF, and amines themselves. nih.gov Aqueous media with surfactants have also been explored for more sustainable protocols. rsc.org

Temperature : Reactions are often run at mild temperatures, ranging from room temperature to moderate heating (e.g., 50-60 °C), to ensure good yields while minimizing side reactions. nih.govbeilstein-journals.org

Esterification and Hydrolysis Routes for Carboxylic Acid and Hydroxyl Functionalities

The presence of a carboxylic acid group in the starting material (4-iodobenzoic acid) necessitates a protection strategy to prevent interference with the basic conditions of the Sonogashira reaction.

Esterification, typically through a Fischer-Speier esterification, is a common method for protecting the carboxylic acid. wikipedia.org This involves reacting 4-iodobenzoic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org The resulting ester, for instance, methyl 4-iodobenzoate, is more suitable for the subsequent coupling reaction. nist.gov

Following the successful Sonogashira coupling to form the esterified precursor, the carboxylic acid must be regenerated. This is achieved through hydrolysis of the ester. Base-promoted hydrolysis, or saponification, is a highly effective and essentially irreversible method. masterorganicchemistry.com The ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a mixture of water and an organic solvent like THF or methanol. masterorganicchemistry.comlibretexts.org This process yields the carboxylate salt, which is then neutralized in a subsequent acidic workup step to afford the final this compound. masterorganicchemistry.comlibretexts.org

Functional Group Interconversions and Derivatization

The this compound scaffold contains a primary alcohol that can be readily transformed into other functional groups, allowing for the synthesis of a variety of derivatives.

A key derivatization is the oxidation of the primary hydroxyl group to an aldehyde. The Dess-Martin periodinane (DMP) oxidation is a particularly suitable method for this transformation due to its mild and highly selective nature. wikipedia.orgalfa-chemistry.comwikipedia.org

The Dess-Martin oxidation is carried out at room temperature in chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂). wikipedia.org It offers several advantages over other oxidation methods, such as those using chromium reagents. These benefits include short reaction times, high yields, and tolerance of other sensitive functional groups, including the alkyne and the aromatic carboxylic acid. wikipedia.orgwikipedia.orgpitt.edu The reaction proceeds under neutral pH conditions, although it produces acetic acid as a byproduct, which can be buffered with pyridine (B92270) if acid-labile groups are present. wikipedia.org This method efficiently converts the primary alcohol of this compound or its esterified precursor into the corresponding aldehyde, 4-(3-oxoprop-1-ynyl)benzoic acid, a valuable intermediate for further synthetic elaborations.

Table 2: Comparison of Oxidation Features

| Feature | Dess-Martin Oxidation |

|---|---|

| Reagent | Dess-Martin Periodinane (DMP) |

| Reactant | Primary or secondary alcohols |

| Product | Aldehydes or ketones |

| Conditions | Room temperature, neutral pH |

| Advantages | Mild, high selectivity, avoids toxic metals, easy workup |

| Byproducts | Acetic acid |

Nucleophilic Additions (e.g., Grignard Reactions)

While direct Grignard-type reactions on a molecule already containing an acidic proton (from the carboxylic acid and hydroxyl group) are challenging without protecting groups, the core structure of this compound can be conceptually assembled using principles of nucleophilic addition. A plausible and highly effective method for forming the carbon-carbon bond between the aromatic ring and the propargyl unit is the Sonogashira cross-coupling reaction. This reaction, while not a Grignard reaction, is a powerful tool for coupling terminal alkynes with aryl halides and is mechanistically relevant as it involves nucleophilic attack from a copper(I) acetylide intermediate.

A typical synthetic approach would involve the Sonogashira coupling of a protected 4-halobenzoic acid derivative with propargyl alcohol. The reaction is generally catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.netorganic-chemistry.org

Reaction Scheme:

A general representation of the Sonogashira coupling to form the backbone of this compound derivatives is shown below:

Where:

R-X is a 4-halobenzoic acid derivative (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid), where the carboxylic acid group may be protected as an ester to prevent side reactions.

H-C≡C-CH₂OH is propargyl alcohol.

Catalyst and Reaction Conditions:

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligands, and reaction conditions.

| Parameter | Common Examples/Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |

| Copper(I) Co-catalyst | CuI |

| Base | Amines such as triethylamine (NEt₃), diisopropylamine (i-Pr₂NH) |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene |

| Temperature | Room temperature to moderate heating (e.g., 50-100 °C) |

The synthesis of a related AB₂ monomer, 3,5-bis(3-hydroxyprop-1-ynyl)benzoic acid, has been successfully achieved using a Sonogashira cross-coupling approach, highlighting the viability of this method for preparing such functionalized benzoic acid derivatives. researchgate.net

Synthesis of Advanced Architectures: Hyperbranched Polymers and Complex Ligands

The unique AB₂-type structure of this compound, where the carboxylic acid acts as the 'A' functionality and the hydroxyl and alkyne groups can be considered 'B' functionalities, makes it an ideal monomer for the synthesis of hyperbranched polymers. rsc.orgnih.gov These polymers are characterized by their highly branched, three-dimensional architectures, which impart unique properties such as high solubility, low viscosity, and a high density of terminal functional groups.

Homopolymerization Techniques

The homopolymerization of AB₂ monomers like this compound can lead to the formation of hyperbranched polyesters or polyether-esters. The polycondensation reaction would primarily involve the esterification between the carboxylic acid group of one monomer and the hydroxyl group of another.

Self-Condensing Vinyl Polymerization (SCVP) is a powerful technique for the synthesis of hyperbranched polymers, though direct application to this monomer would require modification. However, the principles of self-polycondensation are directly applicable. In a typical polycondensation of an AB₂ monomer, the reaction proceeds in a single step, leading to a dendritic structure with a degree of branching (DB) that is typically between 0 and 1. For hyperbranched polymers, the DB is usually around 0.5. rsc.org

The thermal instability of monomers containing propargyl alcohol moieties can be a challenge for direct thermal polymerizations. researchgate.net Therefore, catalyzed polycondensation at lower temperatures is often preferred.

Coupling Reagents in Polymer Synthesis

To facilitate the polycondensation of this compound at moderate temperatures and avoid potential side reactions associated with high temperatures (such as decarboxylation or reactions involving the alkyne), various coupling reagents can be employed. These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the hydroxyl group of another monomer.

Common classes of coupling reagents used in polyesterification include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), are effective for ester formation.

Phosphonium Salts: Reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are powerful activators for carboxylic acids.

Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly efficient coupling agents.

The choice of coupling reagent and reaction conditions can influence the molecular weight, polydispersity, and degree of branching of the resulting hyperbranched polymer.

Chemical Reactivity and Mechanistic Investigations

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is a primary site for various chemical transformations, including esterification, decarboxylation, and acid-base reactions.

The esterification of the carboxylic acid function is a fundamental reaction for this compound. Similar to other benzoic acids, this transformation can be achieved through several methods. The classic Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. deakin.edu.au For substituted benzoic acids, reactions can be carried out under solvent-free conditions using solid acid catalysts, such as modified Montmorillonite K10 clay, which provides high yields with alcohols like methanol (B129727) and benzyl (B1604629) alcohol. ijstr.org Another method involves reacting the benzoic acid with a halogenated compound, such as an alkyl halide, in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine. google.com The choice of alcohol and reaction conditions allows for the synthesis of a diverse range of esters.

| Alcohol Reactant | Catalyst/Method | Typical Conditions | Expected Ester Product |

|---|---|---|---|

| Methanol | Fischer Esterification (H₂SO₄) | Reflux | Methyl 4-(3-hydroxyprop-1-ynyl)benzoate |

| Ethanol | Brønsted Acidic Ionic Liquids | Microwave, 80-100°C | Ethyl 4-(3-hydroxyprop-1-ynyl)benzoate |

| Benzyl Alcohol | Modified Montmorillonite K10 | Solvent-free, Reflux | Benzyl 4-(3-hydroxyprop-1-ynyl)benzoate |

| Isopropyl Bromide | N,N-diisopropylethylamine | 70°C | Isopropyl 4-(3-hydroxyprop-1-ynyl)benzoate |

Decarboxylation of benzoic acids, the removal of the carboxyl group as carbon dioxide, is typically a challenging reaction that requires significant energy input. nist.gov For unactivated benzoic acids, decarboxylation rates are low, often requiring temperatures around 400°C. nist.gov However, specialized catalytic systems can facilitate this transformation under milder conditions. For instance, photoinduced radical decarboxylation can be achieved using copper carboxylates at temperatures as low as 35°C, leading to the formation of an aryl radical intermediate. nih.gov The presence of hydroxyl groups on the aromatic ring can activate the molecule towards decarboxylation, but the aliphatic hydroxyl group in 4-(3-hydroxyprop-1-ynyl)benzoic acid is not expected to have a strong activating effect on this specific pathway. nist.govrwth-aachen.de

| Catalytic System | Conditions | Expected Major Product | Reference |

|---|---|---|---|

| None (Thermal) | ~400°C | 3-phenylprop-2-yn-1-ol | nist.gov |

| Copper(II) with photocatalyst | Visible light, 35°C | 4-(prop-2-yn-1-yloxy)phenol (via hydroxylation) | nih.gov |

| FeRu NPs on support | H₂, 200°C | Phenol (following side-chain modifications) | rwth-aachen.de |

As a carboxylic acid, this compound acts as a weak acid in aqueous solutions, establishing an equilibrium where it donates a proton to form its conjugate base, the 4-(3-hydroxyprop-1-ynyl)benzoate ion. The acidity is quantified by its acid dissociation constant (Ka) or the corresponding pKa value. For unsubstituted benzoic acid, the pKa is approximately 4.2 (Ka = 6.3 x 10⁻⁵). vaia.com The electronic nature of the substituent at the para position influences this value. The 3-hydroxyprop-1-ynyl group is moderately electron-withdrawing due to the sp-hybridized carbons of the alkyne, which would be expected to stabilize the carboxylate anion, thereby increasing the acidity and resulting in a slightly lower pKa compared to unsubstituted benzoic acid.

| Compound | pKa | Comment |

|---|---|---|

| Benzoic Acid | ~4.20 | Reference compound. vaia.com |

| 4-Hydroxybenzoic Acid | 4.58 | The hydroxyl group is electron-donating by resonance, decreasing acidity. nist.gov |

| This compound | Estimated ~4.0-4.1 | The alkynyl group is electron-withdrawing, expected to increase acidity relative to benzoic acid. |

Alkynyl Group Reactivity and Transformations

The carbon-carbon triple bond of the alkynyl group is a site of high electron density, making it susceptible to addition reactions such as hydrogenation and a potential site for polymerization.

The hydrogenation of this compound is complex due to the presence of multiple reducible sites: the alkyne, the aromatic ring, and the carboxylic acid. Achieving selectivity is a key challenge and depends heavily on the choice of catalyst and reaction conditions. researchgate.net Catalysts like palladium on carbon (Pd/C) are known to hydrogenate the aromatic ring, while ruthenium on carbon (Ru/C) can hydrogenate both the ring and the carboxylic group. researchgate.netcabidigitallibrary.org Bimetallic catalysts offer enhanced chemoselectivity. For instance, Ru-Sn/Al₂O₃ has been shown to selectively hydrogenate the carboxylic group of benzoic acid to a benzyl alcohol, while inhibiting hydrogenation of the aromatic ring. researchgate.net Similarly, Pt/SnO₂ provides excellent selectivity for the reduction of the carboxylic acid to the alcohol without affecting the benzene (B151609) ring. qub.ac.uk For the alkynyl group, hydrogenation can proceed partially to the corresponding alkene (4-(3-hydroxypropenyl)benzoic acid) or fully to the alkane (4-(3-hydroxypropyl)benzoic acid), depending on the catalyst (e.g., Lindlar's catalyst for alkene formation).

| Catalyst | Typical Conditions | Expected Major Product | Selectivity Target |

|---|---|---|---|

| Lindlar's Catalyst (Pd/CaCO₃, poisoned) | H₂, Room Temp. | 4-(3-hydroxyprop-1-enyl)benzoic acid | Alkyne to cis-Alkene |

| Pd/C | H₂, 493 K, 6.89 MPa | 4-(3-hydroxypropyl)cyclohexanecarboxylic acid | Aromatic Ring and Alkyne |

| Ru-Sn/Al₂O₃ | H₂, 473-513 K, 3.8-8.8 MPa | (4-(3-hydroxyprop-1-ynyl)phenyl)methanol | Carboxylic Acid to Alcohol researchgate.net |

| Pt/SnO₂ | H₂, Mild Temp. | (4-(3-hydroxyprop-1-ynyl)phenyl)methanol | Carboxylic Acid to Alcohol qub.ac.uk |

The bifunctional nature of this compound provides pathways for polymerization. The presence of the carboxylic acid and hydroxyl groups allows for step-growth polymerization, specifically forming polyesters through self-condensation, though this would require activation as the alcohol is primary and the acid is aromatic.

While the alkynyl group is not as readily polymerized as a vinyl group via radical mechanisms, it can participate in polymerization reactions. For instance, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been used to polymerize monomers like 4-vinylbenzoic acid to create block copolymers. core.ac.ukresearchgate.net Although the mechanism is different, the alkynyl group of this compound could potentially undergo polymerization through other methods, such as transition-metal-catalyzed polymerization or by forming part of a monomer unit in more complex polymer architectures. The resulting polymers would feature pendant carboxylic acid groups, offering sites for further modification or influencing properties like solubility and thermal stability. core.ac.uk

Hydroxyl Group Reactivity and Derivatization

The hydroxyl group of the propargyl moiety in this compound is a key site for chemical reactivity, enabling a variety of derivatization reactions. Its reactivity is influenced by the adjacent alkyne and the electronic character of the benzoic acid ring. This functional group is capable of participating in fundamental interactions such as hydrogen bonding and can be converted into other functional groups, for instance, through etherification reactions.

Hydrogen Bonding Interactions

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a carboxylic acid group (also a hydrogen bond donor and acceptor) in this compound suggests that this molecule can engage in significant intermolecular hydrogen bonding. In the solid state, benzoic acid and its derivatives typically form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. It is highly probable that this compound also forms such dimeric structures.

Table 1: Expected Hydrogen Bonding Interactions in this compound

| Interacting Groups | Type of Hydrogen Bond | Potential Structural Motif |

| Carboxylic Acid - Carboxylic Acid | O-H···O=C | Centrosymmetric Dimer |

| Hydroxyl - Carboxylic Acid | O-H···O=C or O-H···O-H | Intermolecular Chain/Network |

| Hydroxyl - Hydroxyl | O-H···O | Intermolecular Chain/Network |

Etherification Reactions

The hydroxyl group of this compound can be converted to an ether through various synthetic methods. These reactions are valuable for modifying the molecule's properties, such as solubility, and for introducing new functional groups. Two common and effective methods for the etherification of alcohols are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. For this compound, the hydroxyl group would first be treated with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide. This alkoxide can then be reacted with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to form the desired ether. Given that the hydroxyl group is on a primary carbon and adjacent to an alkyne, this reaction is expected to proceed efficiently.

Table 2: Illustrative Williamson Ether Synthesis of a Derivative of this compound

| Starting Material | Reagents | Product |

| This compound | 1. NaH2. CH₃I | 4-(3-methoxyprop-1-ynyl)benzoic acid |

The Mitsunobu reaction provides an alternative route to ethers under milder, neutral conditions. This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. The activated alcohol can then be displaced by a nucleophile. While often used for esterification, it can be adapted for etherification, particularly for the formation of aryl ethers. For the synthesis of simple alkyl ethers from this compound, an alcohol would act as the nucleophile. This method is particularly advantageous when dealing with sensitive substrates due to its mild reaction conditions. organic-chemistry.orgnih.govresearchgate.net

Aromatic Ring Reactivity: Electrophilic Aromatic Substitution

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions fundamental to the functionalization of aromatic compounds. The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on the ring. In this case, the two substituents are the carboxylic acid group (-COOH) and the 3-hydroxyprop-1-ynyl group (-C≡C-CH₂OH).

The carboxylic acid group is a well-established deactivating group and a meta-director. It deactivates the ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects, making the ring less nucleophilic. The deactivation is more pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. chemeurope.comlibretexts.org

The 3-hydroxyprop-1-ynyl group , on the other hand, is generally considered to be a weakly deactivating or possibly weakly activating group. The triple bond can withdraw electron density inductively, but the oxygen of the hydroxyl group, although not directly attached to the ring, can have a more complex influence. In general, alkyl and substituted alkyl groups are considered ortho, para-directors. When an activating (ortho, para-directing) and a deactivating (meta-directing) group are present on the same aromatic ring, the activating group's directing effect typically dominates. youtube.comchemistrysteps.commasterorganicchemistry.com

Therefore, in an electrophilic aromatic substitution reaction on this compound, the incoming electrophile would be expected to substitute at the positions ortho to the 3-hydroxyprop-1-ynyl group (and meta to the carboxylic acid group).

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Aromatic Substitution Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(3-hydroxyprop-1-ynyl)-3-nitrobenzoic acid |

| Halogenation (Bromination) | Br₂, FeBr₃ | 3-bromo-4-(3-hydroxyprop-1-ynyl)benzoic acid |

| Sulfonation | SO₃, H₂SO₄ | 4-(3-hydroxyprop-1-ynyl)-3-sulfobenzoic acid |

It is important to note that while these predictions are based on established principles of organic chemistry, the actual experimental outcomes would need to be determined empirically. Steric hindrance from the side chain could also influence the ratio of the possible isomeric products.

Advanced Spectroscopic Characterization of 4 3 Hydroxyprop 1 Ynyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of 4-(3-hydroxyprop-1-ynyl)benzoic acid.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the hydroxypropyl group, and the hydroxyl protons. The aromatic protons on the benzene (B151609) ring typically appear as doublets in the downfield region of the spectrum due to the electron-withdrawing effects of the carboxylic acid and alkyne groups. Specifically, the protons ortho to the carboxylic acid group are expected to resonate at a lower field than those ortho to the propynyl (B12738560) substituent. The methylene protons adjacent to the hydroxyl group would likely appear as a triplet, and the hydroxyl proton itself would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Based on analogous compounds, the expected chemical shifts are detailed in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH (ortho to -COOH) | ~8.0 - 8.2 | Doublet (d) |

| Aromatic CH (ortho to -C≡C-) | ~7.5 - 7.7 | Doublet (d) |

| Methylene (-CH₂-OH) | ~4.4 - 4.5 | Singlet (s) |

| Hydroxyl (-CH₂-OH) | Variable (broad) | Singlet (s) |

| Carboxylic Acid (-COOH) | > 12.0 (broad) | Singlet (s) |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The spectrum is expected to show signals for the carboxyl carbon, the aromatic carbons, the acetylenic carbons, and the methylene carbon. The carboxyl carbon is the most deshielded and appears furthest downfield. The aromatic carbons will have distinct chemical shifts depending on their position relative to the substituents. The two sp-hybridized carbons of the alkyne group will have characteristic shifts in the mid-range of the spectrum. The methylene carbon, being attached to an electronegative oxygen atom, will be observed in the downfield region relative to unsubstituted alkanes.

Predicted chemical shifts for the carbon atoms are presented in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | ~167 |

| Aromatic C (ipso, attached to -COOH) | ~130 |

| Aromatic CH (ortho to -COOH) | ~132 |

| Aromatic CH (ortho to -C≡C-) | ~130 |

| Aromatic C (ipso, attached to -C≡C-) | ~125 |

| Acetylenic C (-C≡C-CH₂OH) | ~85 - 90 |

| Acetylenic C (-C≡C-CH₂OH) | ~80 - 85 |

| Methylene (-CH₂-OH) | ~50 - 55 |

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling between the aromatic protons, helping to confirm their ortho and meta relationships. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the aromatic CH and the methylene CH₂ signals in both the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Vibrational Mode Assignments for Functional Groups

The IR spectrum is expected to show several key absorption bands. A very broad peak in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. The C=O stretching of the carboxylic acid will give rise to an intense, sharp peak around 1700 cm⁻¹. The O-H stretching of the alcohol functional group is expected as a broad band around 3300-3400 cm⁻¹. The C≡C triple bond stretch of the alkyne will appear as a weak to medium intensity band in the 2100-2260 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will produce peaks in the 1450-1600 cm⁻¹ range.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (very broad) |

| Carboxylic Acid (-COOH) | C=O Stretch | ~1700 (strong, sharp) |

| Alcohol (-OH) | O-H Stretch | 3300 - 3400 (broad) |

| Alkyne (-C≡C-) | C≡C Stretch | 2100 - 2260 (weak-medium) |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 |

Fourier Transform Infrared (FTIR) Analysis

FTIR analysis provides a high-resolution spectrum, allowing for precise identification of the vibrational modes. The presence of the broad O-H band from the carboxylic acid is a hallmark of the dimeric hydrogen-bonded structure common in solid-state and concentrated solutions of carboxylic acids. The sharpness and high intensity of the carbonyl peak confirm the presence of the C=O double bond. The combination of the alkyne and alcohol functional group absorptions, along with the characteristic aromatic signals, provides a unique spectroscopic fingerprint for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry, in particular, offers the precision required for unambiguous molecular formula confirmation.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. The theoretical exact mass of this compound, with the molecular formula C₁₀H₈O₃, can be calculated by summing the precise masses of its constituent atoms.

Table 1: Theoretical Exact Mass Calculation for C₁₀H₈O₃

| Element | Number of Atoms | Exact Atomic Mass (amu) | Total Mass (amu) |

| Carbon (C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (H) | 8 | 1.007825 | 8.062600 |

| Oxygen (O) | 3 | 15.994915 | 47.984745 |

| Total | 176.047345 |

An experimental HRMS analysis of this compound would be expected to yield a mass-to-charge ratio (m/z) value that closely matches this theoretical exact mass. The confirmation of this value would provide strong evidence for the molecular formula C₁₀H₈O₃. For instance, in studies of other benzoic acid derivatives, HRMS has been crucial for confirming their elemental composition. While specific HRMS data for the title compound is not available in the provided search results, the analysis of its isomer, 3-(3-hydroxyprop-1-ynyl)benzoic acid, also points to the same molecular formula. cymitquimica.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from the substituted benzene ring. Benzoic acid and its derivatives typically display two main absorption bands in the UV region. researchgate.net The presence of the alkyne and hydroxyl groups as substituents on the benzoic acid scaffold is expected to influence the position and intensity of these bands. Based on data for similar aromatic carboxylic acids, the anticipated absorption maxima for this compound are presented in Table 2.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Absorption Band | Expected λmax Range (nm) | Associated Electronic Transition |

| Band I | 270 - 290 | π → π* (Benzene ring) |

| Band II | 230 - 250 | π → π* (Benzene ring) |

These predicted values are based on the typical spectral data observed for para-substituted benzoic acids. The exact positions of the absorption maxima would be influenced by the solvent used for the analysis.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations of a compound. It is complementary to infrared (IR) spectroscopy and is particularly useful for identifying non-polar functional groups and symmetric vibrations.

The Raman spectrum of this compound would be expected to show characteristic peaks corresponding to the vibrations of the aromatic ring, the carboxylic acid group, and the hydroxypropynyl substituent. While a specific Raman spectrum for this compound is not available in the provided search results, key vibrational modes can be predicted based on the known spectra of benzoic acid and related compounds.

Table 3: Predicted Key Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C≡C Stretch (Alkyne) | 2100 - 2260 |

| C=O Stretch (Carboxylic Acid) | 1630 - 1680 |

| Aromatic C=C Stretch | 1580 - 1620 |

| Aromatic Ring Breathing | ~1000 |

| O-H Bend (Carboxylic Acid) | 1200 - 1440 |

| C-O Stretch (Alcohol) | 1000 - 1260 |

The alkyne C≡C stretching vibration is a particularly characteristic Raman band and would be a key indicator for the presence of the propynyl group. The aromatic ring vibrations, including the ring breathing mode, would confirm the presence of the benzene core.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Properties

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is employed to optimize the molecular geometry, finding the lowest energy conformation of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. For derivatives of benzoic acid, DFT has been successfully used to predict molecular structures that are in good agreement with experimental data from techniques like X-ray diffraction. niscpr.res.inresearchgate.net

Basis Set Selection and Functional Application (e.g., B3LYP, 6-311G(d,p))

The accuracy of DFT calculations depends significantly on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is a popular hybrid functional that combines exact Hartree-Fock exchange with DFT exchange and correlation. epstem.netinpressco.com

The basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311G(d,p) basis set is a Pople-style basis set of triple-zeta quality, which provides a flexible and accurate description of the electron distribution. epstem.netresearchgate.net It includes:

6-311G : Specifies that core orbitals are described by a single function (a contraction of 6 primitive Gaussian functions), and valence orbitals are split into three functions (contracted from 3, 1, and 1 primitive Gaussians).

(d,p) : These are polarization functions added to heavy (non-hydrogen) atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of the orbitals and accounting for the anisotropic distribution of electrons in chemical bonds.

The combination of the B3LYP functional with the 6-311G(d,p) or similar basis sets is well-established for providing a reliable balance between computational cost and accuracy for organic molecules like benzoic acid derivatives. epstem.netejosat.com.tr

Table 1: Representative Optimized Geometrical Parameters for a Benzoic Acid Derivative (Benzoic Acid Dimer) Calculated at the B3LYP/6-311++G(2d,p) Level.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.22 Å |

| Bond Length | C-O | 1.36 Å |

| Bond Length | O-H | 0.98 Å |

| Bond Angle | O=C-O | 123.5° |

| Dihedral Angle | C-C-C=O | ~180° |

| Data is illustrative and based on published values for benzoic acid dimers to demonstrate typical output from DFT optimizations. vjst.vn |

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO : This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the ionization potential and represents the ability of the molecule to donate an electron. Regions of high HOMO density are typically sites for electrophilic attack.

LUMO : This is the innermost orbital that is empty of electrons. Its energy level is related to the electron affinity and represents the ability of the molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE) : The difference in energy between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. niscpr.res.in Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. researchgate.netnih.gov

For benzoic acid derivatives, the HOMO is often localized on the aromatic ring and the carboxyl group, while the LUMO may also be distributed across the π-system. The HOMO-LUMO gap for similar molecules is typically in the range of 4-5 eV, indicating relatively stable compounds. niscpr.res.inactascientific.com

Table 2: Illustrative Quantum Chemical Descriptors for 4-(carboxyamino)-benzoic acid from HOMO-LUMO Analysis.

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.82 |

| LUMO Energy | ELUMO | -1.82 |

| Energy Gap | ΔE | 5.00 |

| Ionization Potential | I | 6.82 |

| Electron Affinity | A | 1.82 |

| Global Hardness | η | 2.50 |

| Chemical Potential | μ | -4.32 |

| Electrophilicity Index | ω | 3.73 |

| Data derived from a study on 4-(carboxyamino)-benzoic acid using the B3LYP/6-311G method. actascientific.com |

Vibrational Spectra Simulations and Comparison with Experimental Data

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in infrared (IR) and Raman spectroscopy. By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. researchgate.net

These theoretical spectra are invaluable for interpreting experimental data. nih.gov Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation and incomplete treatment of electron correlation. To correct for this, computed frequencies are often multiplied by a scaling factor (typically around 0.96 for B3LYP functionals) to achieve better agreement with experimental results. nih.gov The Potential Energy Distribution (PED) analysis is also used to assign the character of each vibrational mode, such as stretching, bending, or torsion, to specific functional groups. researchgate.netmdpi.com For benzoic acid derivatives, characteristic peaks such as the O-H stretch, C=O stretch of the carboxylic acid, and various C-H and C-C vibrations of the aromatic ring are subjects of such comparative analysis. nih.govmdpi.com

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Benzoic Acid Derivative (4-Formylbenzoic Acid).

| Vibrational Mode | Experimental (FT-IR) | Calculated (Scaled) |

| O-H Stretch | ~3000 (broad) | 3085 |

| C=O Stretch (Carboxylic Acid) | 1685 | 1690 |

| C=O Stretch (Formyl) | 1705 | 1710 |

| C-O Stretch | 1295 | 1300 |

| Frequencies are illustrative and based on published data for 4-Formylbenzoic acid to show the typical correlation between experimental and theoretical values. nih.gov |

Theoretical Chemical Shift Calculations (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for molecular structure elucidation. Theoretical calculations can predict the NMR chemical shifts (δ) for nuclei like ¹H and ¹³C. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. imist.mayoutube.com

The GIAO method, typically used in conjunction with DFT (e.g., B3LYP/6-311G), calculates the magnetic shielding for each nucleus. nih.gov To obtain the chemical shift, the calculated shielding of a reference compound, usually Tetramethylsilane (TMS), is subtracted from the shielding of the nucleus of interest. imist.manih.gov Comparing the theoretically predicted spectrum with the experimental one can confirm structural assignments and help understand how the electronic environment influences the chemical shift of each atom. mdpi.comnih.gov

Table 4: Representative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Triazole Derivative Using the GIAO Method.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| Triazole C3 | 150.20 | 145.45 |

| Triazole C5 | 153.45 | 153.10 |

| C=O | 164.97 | 164.97 |

| Aromatic C | 124.24 | 124.06 |

| Aromatic C | 129.70 | 129.59 |

| CH₃ | 10.79 | 13.02 |

| Data is illustrative, based on values for 3-Methyl-4-(p-nitrobenzoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-one, to demonstrate the application of the GIAO method. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate different electrostatic potential values. researchgate.net

MEP maps are crucial for identifying the reactive sites of a molecule:

Negative Regions (Red/Yellow) : These areas have an excess of electrons and a negative electrostatic potential. They are characteristic of electrophilic attack and are typically found around electronegative atoms like oxygen or nitrogen. nih.gov

Positive Regions (Blue) : These areas are electron-deficient and have a positive electrostatic potential. They are susceptible to nucleophilic attack and are usually located around hydrogen atoms, particularly acidic protons like the one in a carboxyl group. researchgate.net

Neutral Regions (Green) : These areas have a near-zero potential.

For a molecule like 4-(3-hydroxyprop-1-ynyl)benzoic acid, an MEP map would be expected to show significant negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, making them sites for interaction with electrophiles or for hydrogen bonding. The hydrogen of the carboxyl group would be a site of high positive potential. niscpr.res.inactascientific.com

Intermolecular Interaction Analysis in Solution and Solid State

The intermolecular forces of this compound are pivotal in determining its physical properties, such as melting point, boiling point, and solubility, as well as its interactions in biological systems. These non-covalent interactions are primarily governed by hydrogen bonding and van der Waals forces.

Hydrogen Bonding Characterization

This compound possesses two primary functional groups capable of engaging in hydrogen bonding: the carboxylic acid group and the terminal hydroxyl group of the propargyl substituent. Both groups can act as hydrogen bond donors (via the acidic protons) and acceptors (via the lone pairs on the oxygen atoms).

In the solid state, benzoic acids and their derivatives commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid moieties. It is highly probable that this compound also forms such cyclic dimers. Furthermore, the hydroxyl group on the propynyl (B12738560) side chain can participate in additional intermolecular hydrogen bonds, potentially forming extended networks or chains. This extensive hydrogen bonding contributes significantly to the stability of the crystal lattice.

Due to the para substitution pattern, intramolecular hydrogen bonding between the carboxylic acid and the hydroxypropynyl group is sterically impossible. The significant distance and the rigidity of the benzene (B151609) ring prevent these groups from interacting within the same molecule. Consequently, intermolecular hydrogen bonding is the dominant form of this interaction. Theoretical studies on 4-substituted benzoic acids have shown that electron-donating or -withdrawing groups can influence the strength of the hydrogen bonds in the resulting dimers. researchgate.net The electronic nature of the propynyl group would similarly modulate the hydrogen bond strength in the dimers of this compound.

Table 1: Representative Hydrogen Bond Parameters for a Substituted Benzoic Acid Dimer

This table presents typical calculated values for a benzoic acid derivative dimer, illustrating the key geometric parameters of the intermolecular hydrogen bonds. Specific experimental values for this compound are not available.

| Parameter | Value | Unit |

| O-H bond length (in dimer) | 1.02 | Å |

| H···O distance | 1.65 | Å |

| O···O distance | 2.67 | Å |

| O-H···O angle | 175 | ° |

| Hydrogen Bond Energy (per bond) | -25 to -35 | kJ/mol |

Van der Waals Interactions

Van der Waals forces, although weaker than hydrogen bonds on an individual basis, collectively contribute significantly to the intermolecular cohesion of this compound. These forces can be categorized into several types:

Dispersion Forces (London Forces): These are the most significant component of van der Waals interactions for this molecule. The large, polarizable electron cloud of the aromatic benzene ring, as well as the electrons in the pi-system of the alkyne, are major contributors to these forces. The hydrocarbon portion of the propynyl group also participates in these interactions.

Pi-Pi Stacking: The aromatic rings of adjacent molecules can interact through pi-pi stacking, a specific type of van der Waals interaction. In the solid state, these interactions can lead to either a parallel-displaced or a T-shaped arrangement of the benzene rings, further stabilizing the crystal structure. Computational studies on aromatic systems have quantified the energetics of such interactions. nih.gov

Table 2: Estimated Contributions to Intermolecular Interaction Energy

This table provides an illustrative breakdown of the different forces contributing to the total intermolecular interaction energy for a molecule like this compound, based on general principles and computational studies of similar molecules.

| Interaction Type | Estimated Contribution to Total Energy | Key Molecular Features Involved |

| Hydrogen Bonding | Strong | Carboxylic acid dimer, Hydroxyl group interactions |

| Pi-Pi Stacking | Moderate | Benzene ring |

| Dipole-Dipole Interactions | Moderate | Carboxylic acid and Hydroxyl groups |

| Dispersion Forces | Moderate to Strong (cumulative) | Entire molecule, especially the aromatic and alkyne pi-systems |

Solvation Free Energy Calculations

The solvation free energy (ΔGsolv) is a critical thermodynamic parameter that quantifies the energy change when a solute is transferred from the gas phase to a solvent. It is fundamental to understanding the solubility and partitioning behavior of this compound in various media, such as water or organic solvents.

Calculating ΔGsolv is a complex task that involves accounting for the energetic cost of creating a cavity in the solvent, the van der Waals interactions between the solute and solvent, and the electrostatic interactions, including hydrogen bonding. jbiochemtech.com For a molecule like this compound, the solvation process in a polar solvent like water would involve the disruption of the strong hydrogen bonds in bulk water and the formation of new hydrogen bonds between the solute's carboxylic acid and hydroxyl groups and the surrounding water molecules.

Modern computational chemistry employs several methods to estimate solvation free energy:

Implicit Solvent Models: These methods, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient but may not capture the specific, directional nature of interactions like hydrogen bonding with the same accuracy as explicit models.

Explicit Solvent Models: These approaches involve simulating the solute molecule surrounded by a large number of individual solvent molecules. Methods like molecular dynamics (MD) or Monte Carlo (MC) simulations are used to sample a vast number of molecular configurations to calculate the average interaction energies. While more accurate, these methods are computationally very demanding.

Hybrid Models and Machine Learning: Recent advancements have led to hybrid models and the application of machine learning to predict solvation free energies based on molecular descriptors and large datasets of experimental values.

Thermodynamic studies on benzoic acid and its derivatives in various solvent systems have provided valuable experimental data that can be used to validate and refine these computational models. jbiochemtech.com The solvation free energy of this compound is expected to be significantly influenced by the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor.

Applications in Advanced Materials Science and Engineering

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are classes of crystalline materials constructed from metal ions or clusters linked together by organic molecules, known as linkers. researchgate.net The properties of these materials, such as porosity, stability, and functionality, are highly dependent on the choice of the metal and, crucially, the design of the organic linker. researchgate.net The structure of 4-(3-hydroxyprop-1-ynyl)benzoic acid, containing a carboxylic acid group, makes it a prime candidate for use as a carboxylate-based linker in the synthesis of novel MOFs and coordination polymers.

Carboxylate-based organic linkers are among the most widely used building blocks for MOFs due to their strong and versatile coordination abilities with a wide range of metal ions. alfa-chemistry.com The design of these linkers is a critical factor in determining the final architecture and properties of the framework. researchgate.net

Key design principles for carboxylate-based linkers include:

Connectivity and Geometry: The number and position of carboxylate groups on the linker dictate the connectivity of the resulting network. Linkers are classified by the number of connection points, such as ditopic (two), tritopic (three), or tetratopic (four). alfa-chemistry.comresearchgate.net The rigid geometry and defined angles between the coordinating groups are crucial for creating predictable and stable, porous structures. researchgate.net this compound acts as a monotopic linker in its primary role but can be functionalized to create multitopic variants.

Rigidity and Stability: Rigid linkers, like those based on aromatic rings, provide the structural integrity needed to maintain porosity after the removal of solvent molecules. Incorporating multicarboxylic acid groups can further enhance the stability and rigidity of MOFs by increasing the connectivity with metal nodes. alfa-chemistry.com

Functionality: The introduction of additional functional groups onto the linker molecule can impart specific properties to the MOF. The hydroxyl (-OH) and alkyne (-C≡C-) groups in this compound, for instance, could serve as sites for post-synthetic modification, allowing for the tuning of the framework's chemical environment and properties. tandfonline.com

The judicious selection of linkers with varying sizes, geometries, and functionalities allows for the construction of a vast array of MOF structures with tailored properties for applications in gas storage, separation, and catalysis. researchgate.net

Table 1: Classification of Common Carboxylate Linkers in MOF Synthesis

| Linker Type | Number of Carboxylate Groups | Example Linker | Resulting Connectivity | Typical Application |

|---|---|---|---|---|

| Ditopic | 2 | Terephthalic acid | Linear or angular connection | Forms paddle-wheel or chain clusters alfa-chemistry.com |

| Tritopic | 3 | 1,3,5-Benzenetricarboxylic acid (BTC) | Trigonal connection | Construction of highly porous frameworks like HKUST-1 alfa-chemistry.com |

| Tetratopic | 4 | Pyromellitic acid | Tetrahedral or square planar connection | Creates highly connected and stable networks |

The formation of MOFs is a prime example of a self-assembly process, where metal ions and organic linkers spontaneously organize into an ordered, crystalline structure. researchgate.netrsc.org This process is governed by the principles of coordination chemistry. Exercising precise control over the self-assembly is key to ensuring the reproducibility of physical properties such as crystallinity, particle size, and porosity. nih.gov

A key technique to control this process is "modulated self-assembly," which involves adding molecules called modulators to the synthesis mixture. nih.govrsc.org These modulators, often monotopic ligands like acetic acid that mimic the linker's functionality, compete with the linker to coordinate to the metal centers. rsc.orgacs.org This competition slows down the crystallization process, which can lead to larger, more well-defined crystals and can even influence the final phase or structure of the MOF. nih.govrsc.org The ability to fine-tune the self-assembly process through modulation has become a common and powerful tool for producing MOFs with desired properties for specific applications. nih.gov

The combination of different metal ions and organic linkers leads to an immense structural diversity in coordination polymers, which can form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. nih.govresearchgate.net The final dimensionality is heavily influenced by the coordination geometry of the metal ion and the geometry of the organic linker. researchgate.netresearchgate.net

1D Architectures: These often take the form of simple zigzag chains, helical structures, or ladder-like arrangements. nih.govnih.gov They are typically formed when metal centers are connected by bifunctional linkers.

2D Architectures: Linkers with angular or trigonal geometry can connect metal centers to form layered or sheet-like structures. researchgate.netnih.gov These layers can stack in various ways, sometimes with strong interactions like π–π stacking between them, creating porous channels. researchgate.net

3D Architectures: The use of multitopic linkers or highly coordinated metal clusters often results in the formation of complex 3D frameworks. nih.govresearchgate.net These structures can exhibit high porosity and are the basis for most MOF applications. The topology of these networks can be incredibly complex, with interpenetration of multiple independent frameworks being a common feature. rsc.org

The ability to tune the dimensionality by carefully selecting the building blocks is a cornerstone of crystal engineering and allows for the rational design of materials with specific structural features. researchgate.netresearchgate.net

Hydrothermal and solvothermal synthesis are the most common methods for producing high-quality MOF crystals. worldscientific.comossila.com These techniques involve heating a solution of the metal salt and organic linker in a sealed vessel, such as a Teflon-lined autoclave, to temperatures above the solvent's boiling point. ossila.com This process increases the solubility of the reactants and facilitates the crystallization of the framework. worldscientific.com

Solvothermal Synthesis: This is a general term where the solvent is an organic liquid. ossila.com

Hydrothermal Synthesis: This is a specific case where water is used as the solvent. ossila.com

Several factors critically influence the outcome of a hydro(solvo)thermal synthesis:

Solvent: The choice of solvent (or solvent mixture) is crucial as it affects the solubility of the precursors and can act as a template, directing the formation of a specific structure. worldscientific.com

Temperature: The reaction temperature impacts the kinetics of crystal nucleation and growth, influencing crystal size and quality. worldscientific.com

pH: The pH of the reaction mixture can affect the deprotonation of the carboxylic acid linkers and the coordination state of the metal ion, thereby determining the final structure. worldscientific.com

Molar Ratio: The ratio of metal to linker can influence the resulting framework topology and phase purity. worldscientific.com

Developing green and scalable synthesis methods, such as modulated hydrothermal synthesis in aqueous solutions at lower temperatures, is a key area of research for the industrial application of MOFs. acs.orgbohrium.com

Table 2: Key Parameters in Hydro(solvo)thermal MOF Synthesis

| Parameter | Influence on Synthesis | Typical Conditions |

|---|---|---|

| Temperature | Affects reaction kinetics, crystal size, and phase formation. worldscientific.com | 80 - 200 °C |

| Solvent | Determines reactant solubility and can act as a template. worldscientific.com | DMF, DEF, Ethanol, Water |

| pH / Modulator | Controls linker deprotonation and reaction kinetics. acs.orgworldscientific.com | Acidic or basic additives (e.g., Acetic Acid, HF) |

| Time | Impacts crystal growth and completion of the reaction. | 12 - 72 hours |

Development of New Polymeric Materials

The presence of both a carboxylic acid and a hydroxyl group makes this compound a suitable monomer for step-growth polymerization, particularly for the synthesis of polyesters. Its structure is particularly relevant to the creation of highly branched, globular polymers.

Hyperbranched polymers are a class of dendritic macromolecules characterized by a highly branched, three-dimensional structure with a high density of terminal functional groups. nih.gov Hyperbranched polyesters, specifically, have gained significant interest due to their unique properties, including low viscosity, high solubility, and a wealth of end groups that can be further functionalized. acs.orgcjps.org

These polymers are typically synthesized through the polycondensation of ABₓ-type monomers, where 'A' and 'B' are different functional groups that can react with each other (e.g., carboxylic acid and hydroxyl), and x is greater than or equal to two. nih.gov For example, 2,2-bis(hydroxymethyl)propionic acid is a common AB₂ monomer used to create hyperbranched polyesters. acs.org

Another common route involves the reaction of A₂ and B₃ monomers, such as the polycondensation of a dicarboxylic acid (A₂) with a triol like glycerol (B35011) (B₃). rsc.orgmdpi.com This approach allows for the creation of a branched structure. The synthesis must be carefully controlled to avoid gelation, which is the formation of an infinite cross-linked network. nih.govacs.org

While this compound is an AB-type monomer, it could be incorporated into hyperbranched polyester (B1180765) structures. For instance, it could be used in conjunction with a B₃ core molecule (like glycerol) or an A₃ molecule to build out branched architectures. mdpi.com The synthesis of hyperbranched polyesters often involves heating the monomers, sometimes with a catalyst, to drive the esterification reaction and remove the water byproduct. acs.org The resulting polymers have applications in coatings, additives, and biomedical fields. cjps.orgmdpi.com

Table 3: Common Monomer Combinations for Hyperbranched Polyesters

| Monomer Type | Description | Example Monomers | Reference |

|---|---|---|---|

| AB₂ | A single monomer containing one 'A' group and two 'B' groups. | 2,2-bis(hydroxymethyl)propionic acid | acs.org |

| A₂ + B₃ | A difunctional 'A' monomer and a trifunctional 'B' monomer. | Adipic acid (A₂) + Glycerol (B₃) | rsc.org |

| A₃ + B₂ | A trifunctional 'A' monomer and a difunctional 'B' monomer. | Trimellitic anhydride (B1165640) (latent A₃) + Epoxides (B₂) | rsc.org |

Strategies for Controlled Polymerization

While specific studies on the controlled polymerization of this compound are not extensively detailed in the literature, its functional groups suggest several viable strategies based on established methods for similar monomers. The presence of a terminal alkyne group is particularly significant, as it can participate in various polymerization reactions to create polymers with conjugated backbones, which are of interest for their electronic and optical properties. numberanalytics.com

Key potential strategies include:

Metathesis Polymerization: Terminal alkynes are known to undergo metathesis polymerization. acs.org Catalysts, particularly those based on transition metals like ruthenium, tungsten, or molybdenum, can initiate this process. acs.orgnih.gov For instance, Grubbs' third-generation catalyst has been successfully used in the alternating copolymerization of terminal alkyne derivatives with other monomers, offering excellent control over molecular weight and resulting in an exclusively alternating copolymer structure. acs.org This approach could be adapted to create well-defined copolymers incorporating this compound.

Radical Polymerization: Free radical addition to monosubstituted alkynes presents another pathway for polymerization. researchgate.net This method can be initiated using peroxides or photoinitiators. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been effectively used for monomers like 4-vinylbenzoic acid, demonstrating the ability to synthesize block copolymers with controlled molecular weight distributions. researchgate.net A similar approach could potentially be applied to the alkyne group of this compound.

Polycondensation: The carboxylic acid and hydroxyl groups allow the molecule to act as an AB-type monomer in polycondensation reactions, leading to the formation of polyesters. This process typically involves heating the monomer, often in the presence of a catalyst, to eliminate water and form ester linkages. This method is a well-established route for producing wholly aromatic copolyesters from various hydroxybenzoic acids. researchgate.netmdpi.com

The choice of polymerization strategy would determine the final polymer architecture and properties, as summarized in the table below.

| Polymerization Strategy | Reactive Group(s) | Potential Polymer Type | Key Advantages | Relevant Catalyst/Initiator Examples |

|---|---|---|---|---|

| Alkyne Metathesis | Alkyne | Polyacetylene derivative, Alternating Copolymers | Controlled molecular weight, potential for conjugated backbones. acs.org | Grubbs' Catalysts (Ruthenium-based), Tungsten or Molybdenum Alkylidynes. acs.orgnih.gov |

| Radical Polymerization | Alkyne | Polyalkyne with grafted side chains | Applicable to a wide range of functional groups. researchgate.net | AIBN, Peroxides. researchgate.net |

| Polycondensation | Carboxylic Acid, Hydroxyl | Aromatic Polyester | Formation of high-performance, thermally stable polymers. mdpi.com | Acid/Base Catalysts, often performed via melt acidolysis. researchgate.netmdpi.com |

Functional Coatings and Surface Modification

The distinct functionalities of this compound make it an excellent candidate for modifying surfaces to impart specific chemical and physical properties. The carboxylic acid group serves as a robust anchor, enabling the molecule to form self-assembled monolayers (SAMs) on a variety of substrates, including metals and metal oxides. au.dkresearchgate.net

Aromatic carboxylic acids are known to form highly organized and densely packed monolayers on surfaces like silver and gold. au.dkacs.orgnih.gov In such an arrangement, the benzoic acid "head" would bind to the substrate, leaving the propargyl alcohol "tail" exposed. This orientation creates a new surface functionality determined by the exposed alkyne and hydroxyl groups.

Surface Anchoring: The carboxylic acid group can chemisorb onto metal surfaces, such as silver or gold, through coordination of the deprotonated carboxylate group to the positively charged surface. nih.gov This forms a stable, ordered monolayer.

Tunable Surface Properties: The exposed alkyne and hydroxyl groups provide handles for further chemical reactions. The terminal alkyne is particularly valuable for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govmdpi.com This allows for the covalent grafting of a wide range of molecules, including polymers, biomolecules, and nanoparticles, onto the surface in a highly efficient and specific manner. nih.govmdpi.com This "grafting-to" approach is a versatile method for creating thick, homogeneous polymer brushes on surfaces. nih.gov

Applications: Such functionalized surfaces are crucial for applications in biosensors, anti-fouling coatings, and platforms for controlled cell adhesion. For example, grafting poly(ethylene glycol) (PEG) via the alkyne handle could create surfaces that resist non-specific protein adsorption. nih.gov The ability to create covalently bonded layers via thermal treatment of alkynes on carbon surfaces further expands the range of potential substrates. ualberta.ca

| Functional Group | Role in Surface Modification | Example of Application |

|---|---|---|

| Carboxylic Acid | Anchors the molecule to metal or metal oxide surfaces to form a self-assembled monolayer (SAM). researchgate.netnih.gov | Creating a stable base layer on a gold electrode for a sensor. |

| Alkyne | Provides a reactive site for post-modification via "click chemistry" (e.g., CuAAC). mdpi.com | Grafting azide-terminated polymers to create low-fouling surfaces. mdpi.com |

| Hydroxyl | Modifies surface wettability and provides sites for hydrogen bonding or further esterification reactions. | Enhancing the hydrophilicity of a coated surface. |

Catalytic Applications as Ligands or Reagents

In catalysis, this compound can serve as a versatile ligand for creating complex coordination polymers and metal-organic frameworks (MOFs). rsc.orgnih.govrsc.org Both the carboxylate group and the alkyne moiety can coordinate to metal centers, offering multiple binding modes. wikipedia.org

Ligand for Metal-Organic Frameworks (MOFs): Benzoic acid and its derivatives are common "linkers" used to build MOFs. nih.gov The carboxylate group coordinates with metal ions (e.g., Zn²⁺, Cd²⁺, Cu²⁺) to form the nodes of the framework. rsc.orgnih.gov The rigid aromatic backbone and the linear alkyne group of this compound could direct the formation of porous structures with specific topologies. The uncoordinated alkyne and hydroxyl groups within the pores could serve as active sites for catalysis or as points for post-synthetic modification.

Formation of Metal-Alkyne Complexes: The alkyne group can coordinate directly to transition metals, forming η²-alkyne complexes. wikipedia.orgnumberanalytics.com These complexes are key intermediates in a wide array of catalytic transformations, including hydrogenation, polymerization, and cyclization reactions. numberanalytics.comwikipedia.org By incorporating this molecule as a ligand into a larger structure like a MOF, it's possible to create heterogeneous catalysts where the active metal-alkyne sites are stabilized and isolated within the framework.

Bifunctional Catalysis: The presence of both a Lewis basic carboxylate/hydroxyl group and a π-system in the alkyne allows for potential bifunctional or cooperative catalysis. One part of the molecule could bind and activate one substrate, while a metal coordinated to another part of the molecule activates a second substrate. For instance, MOFs built from ligands similar to hydroxybenzoic acids have been shown to be effective catalysts for ring-opening polymerization. rsc.org

The dual functionality of this molecule as both a structural linker and a potential catalytic site makes it a compelling candidate for designing advanced, heterogeneous catalysts. rsc.org

Exploration of Biological Activity and Molecular Mechanisms in Vitro Studies

Antimicrobial Activity Mechanisms

The antimicrobial effects of benzoic acid and its derivatives are well-documented and are largely attributed to their ability to disrupt microbial cellular integrity and function.

Benzoic acid and its related compounds exhibit broad-spectrum antimicrobial activity. Their efficacy is often dependent on the pH of the medium, with the undissociated, more lipophilic form of the acid demonstrating greater antimicrobial action. This is because the uncharged molecule can more readily pass through the lipid-rich cell membranes of microorganisms.

Studies on various benzoic acid derivatives have determined their minimum inhibitory concentrations (MICs) against a range of microorganisms. For instance, certain derivatives have shown inhibitory effects on the growth of various bacteria, fungi, and yeasts. The specific substitutions on the benzoic acid ring can influence the potency of this antimicrobial activity.

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives against Various Microorganisms

| Compound/Extract | Microorganism(s) | Key Findings |

|---|---|---|